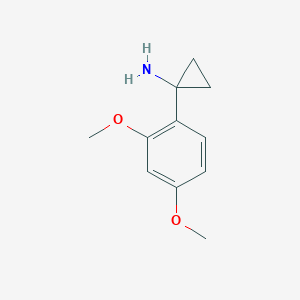

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

Description

BenchChem offers high-quality Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H15NO2/c1-13-8-3-4-9(10(7-8)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |

InChI Key |

WCBRRZPJOXUSPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2(CC2)N)OC |

Origin of Product |

United States |

The Significance of Cyclopropanamines in Organic Synthesis

The cyclopropylamine (B47189) moiety is a vital structural motif in modern organic chemistry, largely due to the unique properties conferred by the three-membered ring. longdom.org The inherent ring strain, with bond angles compressed to approximately 60°, significantly enhances the reactivity of the cyclopropane (B1198618) ring, making it a versatile intermediate for a variety of chemical transformations. longdom.org

Key attributes of the cyclopropylamine core include:

High Reactivity: The strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. unl.pt

Conformational Rigidity: The rigid structure of the cyclopropane ring allows chemists to "lock" molecules into specific bioactive conformations. unl.ptnbinno.com This can lead to enhanced binding affinity and selectivity for biological targets. nbinno.com

Metabolic Stability: The cyclopropyl (B3062369) group is often more resistant to metabolic degradation by enzymes like cytochrome P450 compared to linear alkyl groups. nbinno.comhyphadiscovery.com This can improve a drug candidate's pharmacokinetic profile. unl.pt

Versatile Synthetic Handle: The amine group is a reactive nucleophile and a basic center, participating readily in reactions such as substitution and addition, making it a cornerstone for building more complex molecules. longdom.org

These characteristics have established cyclopropanamines as "privileged structures" and valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. longdom.orgresearchgate.net They are found in numerous natural products and FDA-approved drugs, where they contribute to potency, reduce off-target effects, and increase metabolic stability. researchgate.net

Table 1: Key Properties and Synthetic Utility of the Cyclopropylamine Moiety

| Property | Description | Significance in Organic Synthesis |

|---|---|---|

| Ring Strain | Bond angles of ~60° lead to high strain energy. | Drives ring-opening reactions, enabling access to diverse molecular scaffolds. longdom.orgunl.pt |

| Rigidity | The three-membered ring has limited conformational freedom. | Provides precise spatial control of functional groups, enhancing binding to biological targets. nbinno.com |

| Nucleophilic Amino Group | The lone pair on the nitrogen atom makes it a reactive nucleophile. | Acts as a key site for molecular elaboration through acylation, alkylation, etc. longdom.org |

| Metabolic Resistance | C-H bonds are stronger and less susceptible to oxidative metabolism. | Improves the pharmacokinetic properties of drug candidates. nbinno.comhyphadiscovery.com |

The Role of Substituted Aromatic Amines in Chemical Transformations

The 1-(2,4-dimethoxyphenyl) portion of the titular compound places it within the class of substituted aromatic amines, which are fundamental components in a vast array of chemical reactions. The nature and position of substituents on the aromatic ring profoundly influence the molecule's reactivity.

In Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, the two methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups. Their presence makes the aromatic ring significantly more electron-rich than benzene, thereby activating it towards electrophilic aromatic substitution (EAS). umkc.edu The methoxy groups are ortho, para-directing, meaning they guide incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. umkc.eduquizlet.com Given the 2,4-substitution pattern, the remaining open positions on the ring (positions 3, 5, and 6) will have varied reactivity based on steric and electronic influences.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strong Electron-Donating | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Strongly Activating | Ortho, Para |

| -Alkyl | Electron-Donating | Activating | Ortho, Para |

| -Halogen | Electron-Withdrawing (Inductive) Electron-Donating (Resonance) | Deactivating | Ortho, Para | | -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly Deactivating | Meta | | -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Strongly Deactivating | Meta |

Overview of Research Trajectories for Aryl Substituted Cyclopropanamines

Stereoselective Synthesis of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- Scaffolds

Achieving stereocontrol is paramount in the synthesis of complex molecules. For 1-arylcyclopropanamines, this involves the selective formation of specific diastereomers and enantiomers. Methodologies to achieve this include diastereoselective reactions, enantioselective catalysis, and the use of chiral auxiliaries.

Diastereoselective Approaches to Cyclopropane Formation

Diastereoselective cyclopropanation reactions aim to control the relative configuration of newly formed stereocenters. This is often achieved by employing substrates with existing chirality or by using reagents that favor a particular transition state geometry.

One prominent strategy involves the reaction of a metal carbene with an alkene. Rhodium(II) catalysts are particularly effective in decomposing diazo compounds to generate electrophilic rhodium carbenes, which then react with alkenes. The diastereoselectivity of these reactions can be high, influenced by the steric and electronic properties of both the carbene and the alkene. For electron-rich styrenes, such as 2,4-dimethoxystyrene, the reaction with a rhodium carbene generated from a diazo compound would lead to the formation of a 1-aryl-cyclopropane derivative. The facial selectivity of the carbene addition to the double bond dictates the diastereomeric outcome. While specific studies on 2,4-dimethoxystyrene are not prevalent, research on other styrenes shows that high diastereoselectivity can be achieved, particularly with sterically demanding rhodium ligands. nih.gov

Another approach to diastereoselective cyclopropanation involves radical-mediated pathways. For instance, cobalt(II)-based metalloradical catalysis can activate N-arylsulfonyl hydrazones to generate donor-substituted diazo reagents in situ, which then undergo asymmetric radical cyclopropanation with alkenes. This method has been shown to be effective for a broad range of styrenes, affording cyclopropanes with high yields and excellent diastereoselectivity. nih.gov The inherent stereochemistry of the starting materials and the catalyst's chiral environment guide the formation of the desired diastereomer.

A novel electrochemical method has also been reported for the diastereoselective synthesis of cyclopropanes. This strategy involves the formal coupling of carbon pronucleophiles with unactivated alkenes, proceeding through dicationic adducts generated via electrolysis. This protocol is noted for its high diastereoselectivity and tolerance of diverse functional groups on both coupling partners. nih.gov

| Approach | Catalyst/Reagent | Substrate Type | Key Features |

| Rhodium-Catalyzed Carbene Transfer | Rh₂(OAc)₄, Rh₂(S-PTTL)₄ | Styrenes, Diazo compounds | High yields, tunable diastereoselectivity based on ligands. nih.gov |

| Cobalt-Based Metalloradical Catalysis | [Co(D₂-Por*)] | Styrenes, N-arylsulfonyl hydrazones | High yields, excellent diastereoselectivity, radical mechanism. nih.gov |

| Electrochemical Synthesis | Thianthrene (mediator) | Alkenes, Carbon pronucleophiles | Scalable, high diastereoselectivity, functional group tolerance. nih.gov |

Enantioselective Catalytic Cyclopropanation Reactions

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, providing access to specific enantiomers from prochiral starting materials. In the context of arylcyclopropanes, this typically involves the use of a chiral catalyst to control the approach of the cyclopropanating agent to the alkene.

Copper complexes with chiral ligands are widely used for the enantioselective cyclopropanation of styrenes with diazoacetates. The choice of the chiral ligand is crucial for achieving high enantioselectivity. For example, copper complexes of chiral bisoxazoline (Box) and pinene-bipyridine ligands have been successfully employed. These reactions often proceed with good yields and high enantiomeric excesses (ee). The electron-rich nature of 2,4-dimethoxystyrene would make it a suitable substrate for such transformations, as electron-donating groups on the styrene (B11656) generally lead to higher reactivity.

Rhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are also highly effective for asymmetric cyclopropanation. Dirhodium catalysts with D₂-symmetric chiral porphyrin or adamantylglycine-derived ligands have been shown to catalyze the reaction of aryldiazoacetates with alkenes to produce cyclopropanes with high enantioselectivity (up to 99% ee). rsc.org The catalyst creates a chiral pocket that directs the stereochemical outcome of the carbene transfer.

More recently, biocatalysis has emerged as a green and highly selective alternative. Engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, can catalyze the cyclopropanation of styrenes with diazo compounds, often with exceptional diastereo- and enantioselectivity. organic-chemistry.org These enzymatic systems offer the advantage of operating under mild conditions and can be tuned through protein engineering to favor the formation of a specific stereoisomer.

| Catalyst System | Ligand Type | Substrate | Typical ee |

| Copper(I)/Copper(II) | Chiral Bisoxazoline (Box) | Styrene, Diazoacetates | >90% |

| Rhodium(II) | Chiral Porphyrins, Carboxamidates | Styrene, Diazoacetates | up to 99% rsc.org |

| Engineered Myoglobin | Protein Scaffold | Styrene, Diazo compounds | >99% organic-chemistry.org |

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. nih.gov In this approach, a prochiral starting material is covalently bonded to an enantiopure auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. nih.gov

For the synthesis of chiral cyclopropanes, a chiral auxiliary can be attached to the alkene substrate. For instance, α,β-unsaturated aldehydes can be converted into acetals using a camphor-derived chiral diol. Subsequent Simmons-Smith cyclopropanation of these acetals has been shown to proceed with very high diastereoselectivity (>99% de). rsc.org The bulky chiral auxiliary effectively shields one face of the double bond, forcing the reagent to attack from the less hindered side. After the cyclopropanation, the auxiliary can be removed by hydrolysis to reveal the chiral cyclopropane carboxaldehyde, which can be further functionalized to the desired amine.

Another strategy involves attaching the auxiliary to the carbene precursor. However, controlling the stereochemistry through an auxiliary on the alkene is more common for cyclopropanation reactions. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that are widely used in various asymmetric transformations, including alkylations and aldol (B89426) reactions, and could potentially be adapted for the diastereoselective synthesis of cyclopropane precursors. nih.govutdallas.edu

A more recent development is the concept of a "catalytically formed chiral auxiliary," where the auxiliary is generated in a catalytic enantioselective step and then directs a subsequent diastereoselective transformation. nih.gov This approach combines the advantages of catalytic asymmetric synthesis with the reliability of auxiliary-based methods.

Classical Cyclopropanation Approaches in the Context of Arylcyclopropanamines

Before the advent of modern stereoselective methods, several classical reactions were developed for the synthesis of cyclopropanes. These methods are often still relevant due to their reliability and simplicity, and they can be adapted for the synthesis of arylcyclopropanamines.

Simmons-Smith Reaction and Modified Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. nrochemistry.comyoutube.com It typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple, which forms an organozinc carbenoid species (iodomethyl)zinc iodide (ICH₂ZnI). youtube.com This carbenoid then adds to the double bond in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. nrochemistry.comwikipedia.org

For an electron-rich alkene like 2,4-dimethoxystyrene, the Simmons-Smith reaction is expected to proceed efficiently. wikipedia.org The electron-donating methoxy (B1213986) groups increase the nucleophilicity of the double bond, facilitating the reaction with the electrophilic carbenoid. nih.gov

Several modifications of the original Simmons-Smith protocol exist. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which often leads to higher yields and better reproducibility. wikipedia.org The reaction conditions are generally mild and tolerate a wide variety of functional groups. nrochemistry.comyoutube.com Charette and co-workers have developed asymmetric versions of the Simmons-Smith reaction using chiral ligands to control the enantioselectivity of the cyclopropanation of allylic alcohols. While not directly applicable to styrenes, these studies highlight the potential for stereocontrol in carbenoid-based cyclopropanations.

| Reagent System | Description | Advantages |

| CH₂I₂ / Zn-Cu | The classic Simmons-Smith conditions. | Well-established, stereospecific. nrochemistry.com |

| CH₂I₂ / Et₂Zn | Furukawa modification. | Often higher yields and cleaner reactions. wikipedia.org |

Carbene and Carbenoid Additions to Olefins

The addition of carbenes or carbenoids to alkenes is a fundamental method for forming cyclopropane rings. libretexts.org Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive. They can be generated in various ways, such as from the decomposition of diazo compounds or by α-elimination from haloforms. nih.govlibretexts.org

The reaction of a carbene with an alkene is a cycloaddition that is typically stereospecific. libretexts.org For example, dichlorocarbene (B158193) (:CCl₂), generated from chloroform (B151607) and a strong base, adds to alkenes to form dichlorocyclopropanes. These can then be reduced to the corresponding cyclopropane.

The reaction of 2,4-dimethoxystyrene with a carbene, such as one generated from a diazo compound in the presence of a copper or rhodium catalyst, would yield the corresponding 1-(2,4-dimethoxyphenyl)cyclopropane derivative. The reaction proceeds via a metallocarbene intermediate, which is less reactive and more selective than a free carbene. The stereoselectivity of these reactions is highly dependent on the catalyst and reaction conditions. As with the Simmons-Smith reaction, the electron-rich nature of 2,4-dimethoxystyrene makes it a good substrate for electrophilic carbene addition. nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach for the synthesis of cyclopropane rings. These strategies often involve the formation of a new carbon-carbon bond within a single molecule to construct the three-membered ring.

One notable example is the intramolecular Diels-Alder (IMDA) reaction. Stabilized 2-amino-1,3-dienes, which can be prepared through palladium-mediated coupling reactions, can undergo IMDA reactions with pendant dienophiles to form complex polycyclic systems containing a cyclopropane ring. nih.gov For instance, heating an appropriate oxodiene precursor in m-xylene (B151644) can induce cycloaddition to produce a tricyclic product. nih.gov

Another strategy involves the intramolecular cyclization of a quadruple Mannich reaction. This one-pot, three-component reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, formaldehyde, and primary amines in ethanol (B145695) at room temperature can rapidly generate complex heterocyclic systems that may incorporate a cyclopropane ring. rsc.org

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds under mild conditions with oxygen as the terminal oxidant to forge a new C-N bond. nih.gov

Modern Catalytic Methods for the Synthesis of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

Modern catalytic methods have revolutionized the synthesis of cyclopropylamines, offering high efficiency, selectivity, and functional group tolerance.

Transition metals, particularly palladium, copper, and rhodium, are widely employed to catalyze the formation of cyclopropane rings. wikipedia.orgresearchgate.net These reactions often involve the reaction of a metal carbenoid species with an alkene. wikipedia.org

Rhodium-catalyzed cyclopropanation is a common method, often utilizing rhodium carboxylate complexes like dirhodium tetraacetate. wikipedia.org The reaction proceeds through the formation of a metal carbene intermediate from a diazo compound, which then undergoes concerted addition to an olefin to yield the cyclopropane product. wikipedia.org Chiral rhodium catalysts have been developed for enantioselective cyclopropanations. wikipedia.orgorganic-chemistry.org

Copper-catalyzed reactions have also been utilized. For example, a Cu(I)-catalyzed bromonitroalkylation of an olefin has been reported, which can be followed by cyclization to access nitrocyclopropane (B1651597) derivatives, precursors to aminocyclopropanes. nih.gov

Palladium-catalyzed reactions are also prevalent. For instance, palladium catalysis can be used in the cross-coupling of cyclopropyl (B3062369) organometallic reagents or cyclopropyl halides to form C-C bonds. nih.gov Additionally, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed. nih.gov

| Catalyst | Reactants | Product Type | Reference |

| Rhodium(II) carboxylates | Diazo compound, Olefin | Cyclopropane | wikipedia.org |

| Copper(I) complexes | Bromonitromethane (B42901), Styrene | γ-bromonitroalkane | nih.gov |

| Palladium(II) complexes | Vinyl cyclopropanecarboxamide | Aza[3.1.0]bicycle | nih.gov |

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of cyclopropane synthesis, organocatalytic methods can provide high enantio- and diastereoselectivity.

A notable example is the organocatalytic formation of cyclopropanes embedded in complex bridged polycyclic architectures. nih.gov This reaction, catalyzed by a chiral phosphoric acid, can generate four new stereogenic centers and three new C-C bonds from isochromene acetals and vinylboronic acids under mild conditions. nih.govrsc.org A key feature of this method is that it does not proceed through traditional carbene or carbenoid intermediates. nih.gov

Another approach involves the direct organocatalytic asymmetric α-chlorination of aldehydes, which can then be used in the synthesis of trans-2-substituted-cyclopropylamines. acs.org

Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for forging chemical bonds. acs.org This strategy has been successfully applied to the synthesis of cyclopropane derivatives.

For example, a photoredox-catalyzed bromonitroalkylation of alkenes using bromonitromethane as a source of both a nitroalkyl radical and bromine has been developed. nih.gov The resulting γ-bromonitroalkane adducts can be subsequently cyclized in the presence of a base to form nitrocyclopropanes, which can then be reduced to the corresponding aminocyclopropanes. nih.gov This method has been utilized in the synthesis of precursors for LSD1 inhibitors. nih.gov

Another application involves the photoredox-catalyzed intramolecular difunctionalization of methylenecyclopropanes to access spiro[cyclopropane-1,2-indan]one derivatives. researchgate.net

| Catalysis Type | Key Features | Example Reaction | Reference |

| Photoredox Catalysis | Mild reaction conditions, visible light | Bromonitroalkylation of styrenes | nih.gov |

| Photoredox Catalysis | Radical/polar crossover | Annulation for 1,1-disubstituted cyclopropanes | researchgate.net |

Precursor-Based Synthetic Routes to Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

The synthesis of the target molecule can also be achieved by modifying a pre-existing cyclopropane ring.

A common strategy involves the amination of a suitable cyclopropyl precursor. Various methods are available for this transformation:

From Cyclopropanols: Cyclopropanols can be aminated using ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, providing an efficient and scalable route to cyclopropylamines. longdom.org

Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone (B1606653) can undergo reductive amination with ammonia or primary amines using reducing agents like sodium borohydride (B1222165). longdom.org

From Cyclopropyl Halides: Halogenated cyclopropanes, such as cyclopropyl chloride, can react with ammonia or amines to produce the corresponding cyclopropylamine (B47189). longdom.org

From Cyclopropanecarboxylic Acids: A multi-step sequence starting from a cyclopropanecarboxylic acid can be employed. This involves conversion to the corresponding carboxamide, followed by a Hofmann rearrangement to yield the primary amine. google.comresearchgate.net

For instance, the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, an analogue of the target compound, often starts from 3,4-difluorobenzaldehyde. googleapis.com This is converted to (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which then undergoes a series of transformations including cyclopropanation and Curtius rearrangement to afford the final cyclopropylamine. googleapis.comgoogle.com

Rearrangement Reactions Leading to Cyclopropanamine Frameworks

The synthesis of cyclopropanamines, including analogues of 1-(2,4-dimethoxyphenyl)cyclopropanamine, can be effectively achieved through classic rearrangement reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. The Hofmann, Curtius, and Schmidt rearrangements are cornerstone methods for this transformation, each proceeding through an isocyanate intermediate. These reactions are particularly valuable for converting cyclopropanecarboxylic acids or their amides into the corresponding cyclopropanamines, thereby preserving the integrity of the strained cyclopropane ring.

The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (such as bromine) and a strong base to yield a primary amine. wikipedia.orgmasterorganicchemistry.com The reaction begins with the deprotonation of the amide, followed by halogenation to form an N-haloamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to furnish the primary amine. wikipedia.org This method has been specifically applied to the production of cyclopropanamine from cyclopropanecarboxamide. google.com Modified procedures using reagents like N-bromosuccinimide (NBS) have also been developed. chem-station.com

The Curtius rearrangement provides an alternative route starting from a carboxylic acid. The acid is first converted into an acyl azide (B81097), typically via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). wikipedia.orgorganic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the isocyanate intermediate. wikipedia.orgnih.gov This key isocyanate can then be trapped with water or other nucleophiles. Hydrolysis leads to the formation of the primary amine. rsc.org The Curtius rearrangement is noted for its mild conditions and is often used in multi-step syntheses of complex molecules containing a cyclopropylamine moiety. nih.govgoogle.com

The Schmidt reaction offers a more direct conversion of a carboxylic acid to a primary amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds by the addition of hydrazoic acid to the protonated carboxylic acid, followed by a rearrangement that expels nitrogen gas and forms a protonated isocyanate. wikipedia.orglibretexts.org Subsequent hydrolysis yields the final amine product. This reaction is closely related to the Curtius rearrangement but avoids the need to isolate the acyl azide intermediate. wikipedia.org

Biocatalytic Pathways for Cyclopropanamine Synthesis

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral cyclopropane derivatives, offering high levels of stereoselectivity that are often difficult to achieve with traditional chemical methods. nih.govnih.gov While the direct biocatalytic synthesis of cyclopropanamines is less common, a highly effective two-step chemoenzymatic approach is frequently employed. This process involves an initial, highly stereoselective enzymatic cyclopropanation reaction, followed by a chemical conversion of the resulting intermediate into the target cyclopropanamine.

The core of this strategy lies in the use of engineered enzymes, particularly heme proteins such as myoglobin, globins, and cytochrome P450s, to catalyze asymmetric cyclopropanation. nih.govwpmucdn.comresearchgate.net These enzymes act as carbene transferases, utilizing a diazo compound like ethyl diazoacetate (EDA) as a carbene source, which is then transferred to an olefin substrate (e.g., a substituted styrene). nih.govwpmucdn.com Through directed evolution, these enzymes can be tailored to exhibit exceptional activity and selectivity for a specific transformation, affording cyclopropane esters with high diastereomeric ratios and enantiomeric excess. nih.govnsf.gov

A notable application of this technology is the synthesis of a key cyclopropane precursor to the pharmaceutical agent ticagrelor. nih.gov In this process, an engineered globin from Bacillus subtilis catalyzes the cyclopropanation of 3,4-difluorostyrene (B50085) with EDA, producing ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov This enzymatic step provides a highly efficient, single-step route to a chiral cyclopropane building block. nih.gov

Once the stereochemically defined cyclopropane ester is obtained, it can be converted to the corresponding cyclopropanamine using one of the rearrangement reactions described previously (Section 2.4.2). The ester is typically hydrolyzed to the carboxylic acid, which can then be subjected to a Curtius rearrangement. google.com Alternatively, the ester can be converted to the primary amide, followed by a Hofmann rearrangement to yield the desired chiral cyclopropylamine. nih.gov This combination of a highly selective biocatalytic step with a reliable chemical transformation represents a powerful pathway to enantiopure cyclopropanamine analogues.

Table of Mentioned Compounds

Reactions Involving the Primary Amine Moiety

The primary amine group (-NH₂) is a key site for a variety of chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- possesses a lone pair of electrons, making it an effective nucleophile. fiveable.melibretexts.orgchemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The amine can attack electron-deficient centers, such as the carbon atom in alkyl halides or carbonyl groups, initiating nucleophilic substitution or addition reactions. fiveable.melibretexts.org

The nucleophilicity of an amine is influenced by several factors, including electronic effects and steric hindrance. fiveable.me Primary amines, such as the one in the title compound, are generally potent nucleophiles as they present minimal steric hindrance around the nitrogen atom compared to secondary or tertiary amines. fiveable.me This allows for easier access to electrophilic sites. masterorganicchemistry.com The amine can react directly with electrophiles like alkyl halides to form secondary amines, though this can lead to a mixture of products due to the product amine also being nucleophilic. libretexts.orglibretexts.org It also readily reacts with more reactive electrophiles like acyl chlorides and acid anhydrides. libretexts.orgchemguide.co.uk

Formation of Amides, Imines, and Other Nitrogen-Containing Functional Groups

The nucleophilic nature of the primary amine allows for the synthesis of various nitrogen-containing functional groups, most notably imines and amides.

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines (also known as Schiff bases). nih.gov This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.gov The reaction is typically driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or dehydrating agents. rsc.org

Table 1: General Conditions for Imine Synthesis from Primary Amines

| Reactant | Catalyst/Reagent | Solvent | Conditions | Yield |

| Aldehyde or Ketone | Acid catalyst (e.g., p-TsOH, Acetic Acid) | Toluene, Methanol | Reflux, with water removal | Good to Excellent |

| Aldehyde or Ketone | None (Solvent-free) | None | Mixing and pressure reduction | Excellent |

| Aldehyde or Ketone | Molecular Sieves, NaHCO₃ | Toluene | Heating (80 °C to reflux) | Moderate to High |

Note: This table represents typical conditions for imine formation and is based on general procedures found in the literature. rsc.orgscirp.org

Amide Formation: Amide bonds can be formed by reacting the amine with carboxylic acid derivatives. A common method is the reaction with highly reactive acyl chlorides or acid anhydrides, which proceeds rapidly. chemguide.co.uk Alternatively, direct coupling with a carboxylic acid can be achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack. Common coupling agents include carbodiimides (like DCC or EDCI) and phosphonium (B103445) or uronium salts (like HATU). researchgate.netrsc.org These reactions are fundamental in peptide synthesis and are widely used in organic chemistry. researchgate.net Protocols have also been developed for challenging substrates, such as electron-deficient amines or sterically hindered compounds. rsc.org

Table 2: Selected Methods for Amide Bond Formation

| Carboxylic Acid Source | Coupling Reagent/Method | Solvent | Key Features |

| Acyl Chloride | Base (e.g., Pyridine, Et₃N) | DCM, THF | Fast, highly exothermic reaction |

| Carboxylic Acid | Carbodiimides (e.g., EDCI) + Additive (e.g., DMAP) | DCM, DMF | Widely used, good for diverse substrates |

| Carboxylic Acid | Uronium Salts (e.g., HATU) | DMF, NMP | High efficiency, often used in solid-phase synthesis |

| Carboxylic Acid | In situ Acyl Fluoride formation | Various | Effective for sterically hindered substrates |

Note: This table summarizes common methods for amide synthesis. researchgate.netrsc.orgbdmaee.net

Oxidative Transformations of the Amine

The primary amine group can undergo oxidation. A significant oxidative transformation is the oxidative coupling of primary amines to form symmetrical imines. This can be achieved using various catalysts, including transition metal oxides (e.g., Mn, V, Cu), often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). orientjchem.org Some methods even utilize atmospheric oxygen as the terminal oxidant. orientjchem.orgrsc.org Another approach involves the photooxidation of amines using singlet oxygen to generate imines, which can be trapped in situ with a nucleophile like trimethylsilyl (B98337) cyanide. nih.gov Catalytic aerobic oxidation using copper/nitroxyl systems provides a method for oxidative amide coupling directly from alcohols and amines, where the amine is coupled with an aldehyde generated in situ from the alcohol. nih.gov

Reductive Transformations of Amine Derivatives

While the primary amine itself is not typically reduced, the imine derivatives formed from it are readily susceptible to reduction. The reduction of an imine to a secondary amine is a key step in the process known as reductive amination (or reductive alkylation). wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, procedure involves the initial formation of an imine from an amine and a carbonyl compound, followed by its immediate reduction. wikipedia.orgorganic-chemistry.org

This method is a highly effective way to synthesize secondary and tertiary amines while avoiding the over-alkylation problems associated with the direct alkylation of amines with alkyl halides. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

Reactions of the Cyclopropane Ring

The cyclopropane ring in Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is a highly strained three-membered carbocycle. This inherent ring strain, combined with the electronic influence of the attached 2,4-dimethoxyphenyl group, makes it susceptible to ring-opening reactions. The dimethoxyphenyl group acts as an electron-donating "donor," which polarizes the adjacent C-C bonds of the cyclopropane ring, facilitating cleavage.

Ring-Opening Reactions and Mechanistic Studies

Aryl cyclopropanes, particularly those classified as donor-acceptor (D-A) cyclopropanes, are well-known to undergo ring-opening reactions, providing access to 1,3-difunctionalized products. scispace.com In the case of the title compound, the aryl group is the donor, and while there isn't a traditional acceptor group, the amine or a derivative can play a role, and the ring strain itself promotes reactivity.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the cyclopropane ring can be protonated, leading to ring-opening. khanacademy.orgmasterorganicchemistry.com The mechanism often proceeds via a pathway that has characteristics of both Sₙ1 and Sₙ2 reactions, similar to the acid-catalyzed opening of epoxides. libretexts.org The reaction is initiated by protonation, which facilitates the cleavage of a carbon-carbon bond to form a stabilized carbocation intermediate. The positive charge is preferentially located at the benzylic position, where it is stabilized by the electron-donating 2,4-dimethoxyphenyl group. A nucleophile present in the reaction medium then attacks this carbocation, completing the 1,3-difunctionalization.

Radical-Mediated Ring-Opening: Alternative mechanisms involve radical intermediates. beilstein-journals.orgnih.gov Visible-light photoredox catalysis has emerged as a powerful strategy for the ring-opening of aryl cyclopropanes. njtech.edu.cnrawdatalibrary.netresearchgate.net In this process, a single-electron transfer (SET) from the electron-rich aryl ring to an excited photocatalyst generates a radical cation. njtech.edu.cnrawdatalibrary.net This weakens a distal C-C bond in the cyclopropane ring, making it susceptible to nucleophilic attack. The subsequent cleavage results in a stabilized benzylic radical, which can be further functionalized. njtech.edu.cn This method allows for a variety of transformations under mild conditions. beilstein-journals.orgnih.gov

Functionalization of the Cyclopropyl Ring

The high s-character of the C-H bonds in a cyclopropane ring makes them generally less reactive towards typical functionalization reactions compared to other alkanes. However, the presence of the adjacent amino and aryl groups can activate the ring. Modern synthetic methods, particularly those involving transition metal catalysis, have enabled the direct functionalization of C(sp³)–H bonds in strained ring systems.

One potential pathway for the functionalization of the cyclopropyl ring in Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is through palladium-catalyzed C–H arylation. In analogous systems, tertiary alkylamines can direct the palladium catalyst to activate a γ-C–H bond, leading to the formation of a new carbon-aryl bond. nih.gov This strategy could potentially be applied to introduce aryl groups onto the cyclopropane ring, offering a route to more complex molecular architectures. The reaction would likely proceed via a cyclopalladation intermediate, where the amine group coordinates to the metal center, facilitating the C-H cleavage. nih.gov

| Reaction Type | Potential Reagent/Catalyst System | Expected Product Type | Reference Principle |

|---|---|---|---|

| C–H Arylation | Aryl boronic acid / Pd(II) catalyst / Amino acid ligand | Aryl-substituted cyclopropanamine | nih.gov |

| Radical Addition | Radical initiator / Alkene or other radical trap | Ring-opened and functionalized product | researchgate.net |

Cyclopropane Isomerization Pathways

The significant ring strain (approximately 27 kcal/mol) of the cyclopropane ring makes it susceptible to isomerization reactions, most notably ring-opening. These transformations are often initiated by electrophiles, heat, or photochemical energy and proceed through intermediates that relieve the strain.

For Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, which can be classified as a donor-acceptor (D-A) cyclopropane, electrophilic ring-opening is a highly probable pathway. scispace.commdpi.com The electron-donating 2,4-dimethoxyphenyl group serves as the "donor," while the amino group, particularly when protonated under acidic conditions to form an ammonium (B1175870) salt, acts as a strong σ-acceptor. nih.gov This electronic arrangement significantly weakens the distal C2-C3 bond of the cyclopropane ring.

Attack by an electrophile (e.g., a proton) would lead to the cleavage of this weakened bond, generating a stabilized carbocation intermediate. The positive charge would be delocalized by the electron-rich aromatic ring. This intermediate can then be trapped by a nucleophile to yield a 1,3-difunctionalized propane (B168953) derivative. nih.gov Electrochemical methods have also been shown to induce C-C bond cleavage in arylcyclopropanes via the formation of a radical cation intermediate, followed by oxidation to a benzyl (B1604629) carbonium ion, which is then attacked by nucleophiles. nih.gov

| Conditions | Key Intermediate | Potential Product Class | Reference Principle |

|---|---|---|---|

| Acidic (e.g., HCl) with Nucleophile (Nu-) | Benzylic carbocation | 1-(2,4-dimethoxyphenyl)-1-Nu-3-aminopropane | nih.gov |

| Electrochemical Oxidation in presence of Nucleophiles (e.g., F-, H2O) | Radical cation, Benzyl carbonium ion | 1,3-Difunctionalized propanes (e.g., 1,3-difluoro, 1-oxy-3-fluoro) | nih.gov |

Reactions of the Dimethoxyphenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating and ortho, para-directing effects of the two methoxy groups. wikipedia.orglibretexts.org The cyclopropylamine substituent is also generally considered an activating, ortho, para-directing group. The combined influence of these three groups determines the regioselectivity of substitution on the aromatic ring.

The available positions for substitution are C3, C5, and C6.

Position 5: This position is para to the C2-methoxy group and ortho to the C4-methoxy group. It is sterically accessible and strongly activated by both methoxy groups. Therefore, position 5 is the most likely site for electrophilic attack.

Position 3: This position is ortho to both the C2-methoxy group and the C4-methoxy group. While electronically activated, it is sterically hindered by the adjacent C2-methoxy and C1-cyclopropylamine groups.

Position 6: This position is ortho to the C1-cyclopropylamine group and meta to the C4-methoxy group. It is activated by the C2-methoxy group (ortho position) but less so than position 5.

Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position. masterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Predicted Major Product | Reference Principle |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2,4-dimethoxy-5-nitrophenyl)cyclopropanamine | masterorganicchemistry.com |

| Bromination | Br₂/FeBr₃ | 1-(5-bromo-2,4-dimethoxyphenyl)cyclopropanamine | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(1-(2,4-dimethoxy-5-acetylphenyl))cyclopropanamine | wikipedia.org |

Cleavage or Modification of Methoxy Groups

The methyl ether groups of the dimethoxyphenyl moiety can be cleaved to yield the corresponding phenols. This transformation is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a classic and highly effective reagent for the demethylation of aryl methyl ethers. organic-chemistry.org Depending on the stoichiometry of the reagent used, it may be possible to selectively cleave one methoxy group or both. The C2-methoxy group, being more sterically hindered, might exhibit different reactivity compared to the C4-methoxy group. Other reagents like hydrobromic acid (HBr) or iodotrimethylsilane (B154268) (TMSI) can also be employed for this purpose. Oxidative deprotection methods have also been developed for certain types of ethers, such as p-methoxybenzyl (PMB) ethers, which could potentially be adapted. organic-chemistry.org

Oxidative Coupling Reactions of the Aromatic Ring

Phenolic compounds and their ether derivatives can undergo oxidative coupling reactions to form C-C or C-O bonds between aromatic units, leading to the formation of biphenyls, polycyclic aromatic compounds, or polymers. researchgate.net While direct oxidative coupling of the dimethoxy-substituted ring might be challenging, if the methoxy groups are first cleaved to the corresponding dihydroxyphenyl derivative, the resulting catechol- or resorcinol-type structure would be highly susceptible to oxidation.

Using catalysts based on metals like iron, manganese, or copper, the dihydroxyphenyl derivative could undergo oxidative coupling to produce dimeric or polymeric structures. researchgate.netmdpi.com The regioselectivity of the coupling would be influenced by the catalyst, solvent, and the position of the hydroxyl groups.

Mechanistic Investigations of Key Reactions of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

While specific mechanistic studies on Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- are not extensively documented in the reviewed literature, the mechanisms of its key potential reactions can be inferred from well-established principles and studies on analogous compounds.

Mechanism of Electrophilic Ring-Opening: The acid-catalyzed ring-opening is believed to proceed via a dicationic pathway. nih.gov

Protonation: The amino group is protonated by an acid, forming an ammonium ion. This group acts as a potent σ-electron withdrawing group.

Bond Weakening: The electron-withdrawing nature of the ammonium group weakens the distal C2-C3 bond of the cyclopropane ring. nih.gov

Electrophilic Attack and Cleavage: An electrophile (e.g., a second proton or another Lewis acid) coordinates to the weakened C-C bond, leading to its heterolytic cleavage.

Carbocation Formation: This cleavage results in the formation of a resonance-stabilized benzylic carbocation. The positive charge is extensively delocalized into the electron-rich 2,4-dimethoxyphenyl ring.

Nucleophilic Trapping: A nucleophile present in the reaction medium attacks the carbocation, yielding the final 1,3-disubstituted product.

Mechanism of Electrophilic Aromatic Substitution: The mechanism follows the classical pathway for SEAr reactions. wikipedia.orglibretexts.org

Electrophile Generation: The active electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) is generated from the reagents, often with the help of a catalyst.

π-Complex Formation: The electrophile is initially attracted to the electron-rich π-system of the aromatic ring, forming a transient π-complex.

Arenium Ion Formation: The aromatic ring acts as a nucleophile, attacking the electrophile. This step breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.org The positive charge is delocalized across the ring and is particularly well-stabilized by the lone pairs on the oxygen atoms of the methoxy groups at the ortho and para positions.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This restores the aromaticity of the ring and yields the substituted product.

Mechanism of Ether Cleavage with BBr₃:

Lewis Acid-Base Adduct Formation: The oxygen atom of a methoxy group acts as a Lewis base, coordinating to the boron atom of BBr₃.

Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or liberated from the initial adduct, acts as a nucleophile and attacks the methyl carbon in an SN2-type displacement.

C-O Bond Cleavage: The carbon-oxygen bond is cleaved, forming a bromomethane (B36050) molecule and an aryloxy-dibromoborane intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the boron-oxygen bond to yield the final phenol.

Elucidation of Reaction Intermediates (e.g., Benzylic Cations)

The acid-catalyzed solvolysis or ring-opening of 1-arylcyclopropylamines is generally understood to proceed through cationic intermediates. In the case of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, protonation of the amino group is the initial step in an acidic medium. Subsequent cleavage of a carbon-carbon bond in the strained cyclopropane ring is facilitated by the formation of a carbocation.

The position of the 2,4-dimethoxyphenyl group at the C1 position of the cyclopropane ring is critical. Ring opening can lead to the formation of a highly stabilized benzylic cation. The methoxy groups at the ortho (2) and para (4) positions of the phenyl ring are potent electron-donating groups through resonance. This electron donation provides substantial stabilization to a positive charge developing at the benzylic carbon.

The formation of the 1-(2,4-dimethoxyphenyl)ethyl cation as an intermediate is the most plausible pathway. This intermediate would be significantly more stable than alternative secondary carbocations that could be formed from the cleavage of other bonds in the cyclopropane ring. Computational studies on the stability of substituted benzylic carbocations have consistently shown that electron-donating substituents, particularly those capable of resonance donation like methoxy groups, have a profound stabilizing effect.

Table 1: Postulated Reaction Intermediates in the Acid-Catalyzed Ring Opening of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

| Intermediate Name | Structure | Key Stabilizing Factors |

| Protonated Cyclopropanamine | Initial reactant in acidic media. | |

| 1-(2,4-dimethoxyphenyl)ethyl Cation | Resonance stabilization from the 2,4-dimethoxyphenyl group. |

Note: The structures in this table are illustrative of the proposed intermediates.

Transition State Analysis of Rate-Determining Steps

The rate-determining step in the acid-catalyzed ring-opening of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, is expected to be the cleavage of the cyclopropane ring to form the benzylic cation intermediate. The transition state for this step would involve significant stretching of the C1-C2 (or C1-C3) bond and the development of positive charge on the benzylic carbon.

The geometry of this transition state would be characterized by a partially broken C-C bond and a developing p-orbital on the benzylic carbon that begins to overlap with the π-system of the aromatic ring. The presence of the electron-donating methoxy groups would lower the energy of this transition state, thereby accelerating the rate of reaction compared to an unsubstituted 1-phenylcyclopropanamine.

Table 2: Predicted Relative Activation Energies for the Ring Opening of Substituted 1-Phenylcyclopropylamines

| Substituent on Phenyl Ring | Predicted Relative Activation Energy (kcal/mol) | Rationale |

| 4-Nitro | Highest | Electron-withdrawing, destabilizes the developing cation. |

| Unsubstituted | Intermediate | Baseline for comparison. |

| 4-Methoxy | Lower | Electron-donating, stabilizes the developing cation. |

| 2,4-Dimethoxy | Lowest | Strong electron donation from two methoxy groups, significant stabilization of the transition state. |

Note: This table presents a qualitative prediction based on established electronic effects of substituents.

Kinetic Isotope Effect Studies in Cyclopropanamine Reactions

Kinetic isotope effect (KIE) studies are a valuable tool for probing reaction mechanisms, particularly the nature of the rate-determining step. In the context of the ring-opening of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, several types of KIE experiments could be envisaged to provide mechanistic insights.

A primary kinetic isotope effect would not be expected for the C-C bond cleavage itself unless isotopic substitution of the carbon atoms of the cyclopropane ring were performed. However, a secondary kinetic isotope effect could be observed by substituting the hydrogen atoms on the cyclopropane ring with deuterium (B1214612).

For instance, if the reaction proceeds through an SN1-like mechanism where the formation of the benzylic cation is the rate-determining step, a small secondary KIE (kH/kD > 1) would be expected for deuterium substitution at the C2 and C3 positions of the cyclopropane ring. This is because the hybridization of these carbons changes as the ring opens, leading to a change in the vibrational frequencies of the C-H (or C-D) bonds.

A solvent isotope effect could also be informative. If the reaction is performed in D2O instead of H2O, a change in the reaction rate would be observed. If the initial protonation of the amine is a rapid pre-equilibrium and the subsequent ring-opening is the rate-determining step, the solvent isotope effect could provide information about the nature of the proton transfer in the transition state.

Table 3: Hypothetical Kinetic Isotope Effect Data for the Solvolysis of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

| Isotopic Substitution | Predicted kH/kD | Mechanistic Interpretation |

| Deuterium at C2/C3 | ~1.05 - 1.15 | Suggests a change in hybridization at these carbons in the rate-determining transition state, consistent with ring opening. |

| Solvent (H2O vs. D2O) | Varies | Can provide insight into the role of the solvent and proton transfer in the reaction mechanism. |

Note: The values in this table are hypothetical and represent typical ranges for such effects based on established mechanistic principles.

Spectroscopic and Advanced Analytical Research on Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- Unavailable in Public Domain

A comprehensive search for spectroscopic and advanced analytical research data for the chemical compound Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- has yielded no specific experimental results within the public domain. Detailed searches for nuclear magnetic resonance (NMR) spectroscopy studies, including ¹H and ¹³C NMR chemical shift assignments, 2D NMR analyses, and dynamic NMR studies, did not uncover any published data for this specific molecule. Similarly, inquiries into vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy for structural analysis and molecular fingerprinting, returned no dedicated spectra or research findings.

Therefore, the creation of a detailed article with specific data tables and in-depth research findings for each specified subsection is not possible at this time. The required spectroscopic characterization for Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- has not been published or made publicly available.

Spectroscopic Characterization and Advanced Analytical Techniques in Research on Cyclopropanamine, 1 2,4 Dimethoxyphenyl

Mass Spectrometry for Elucidation of Reaction Products and Purity Assessment

Mass spectrometry (MS) is a cornerstone analytical technique that provides critical information about the molecular weight and elemental composition of "Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-". It is instrumental in confirming the identity of synthesized compounds and assessing the purity of reaction products.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of "Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-" by providing highly accurate mass measurements. nih.govresearchgate.net This precision allows for the determination of the elemental formula of the molecule, a critical step in structure confirmation. chemrxiv.org The high resolving power of HRMS instruments helps to differentiate the target compound from closely related impurities or byproducts, ensuring a high degree of confidence in its identification. researchgate.net

HRMS is particularly valuable in the analysis of complex reaction mixtures, where it can selectively detect and identify the desired product even in the presence of other components. nih.gov The technique is widely adopted in pharmaceutical development for applications ranging from drug discovery to quality control. researchgate.net

Table 1: Illustrative HRMS Data for a Related Compound

This table provides an example of the type of data obtained from HRMS analysis for a structurally related compound, demonstrating the precision of the technique.

| Compound | Formula | Calculated m/z ([M+Na]+) | Found m/z ([M+Na]+) |

|---|

Data sourced from a study on related cyclopropane (B1198618) derivatives. rsc.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the protonated or deprotonated molecular ion of "Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-". chemrxiv.org The resulting fragmentation pattern is a unique fingerprint of the molecule, offering valuable information about its structural connectivity. researchgate.net By analyzing the masses of the fragment ions, researchers can deduce the presence of specific functional groups and substructures within the parent molecule. soton.ac.uk

The study of fragmentation pathways is essential for understanding the intrinsic chemical properties of the compound and for developing robust analytical methods for its detection and quantification. wvu.edu Collision-induced dissociation (CID) is a common technique used in MS/MS to generate fragments, and the resulting spectra can be interpreted to propose detailed fragmentation mechanisms. researchgate.net This information is crucial for distinguishing between isomers and for identifying unknown metabolites or degradation products. wvu.edu

X-ray Crystallography and Solid-State Studies

Table 2: Example Crystal Data for a Small Organic Molecule

This table illustrates the type of crystallographic data obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 8.789(1) |

| β (°) | 98.76(1) |

| Volume (ų) | 1358.9(4) |

This is hypothetical data for illustrative purposes.

Chiral Analysis Techniques for Enantiomeric Purity Determination

"Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-" is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The determination of the enantiomeric purity, or the relative amounts of each enantiomer, is of paramount importance.

Various analytical techniques are employed for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and versatile method for chiral separations. nih.govhumanjournals.com This direct method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. humanjournals.com

Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral analysis, offering high separation efficiency and rapid analysis times. nih.gov In CE, chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of enantiomers. mdpi.com The choice of the appropriate chiral selector and analytical conditions is critical for achieving optimal enantioresolution. jiangnan.edu.cn

Table 3: Common Chiral Selectors Used in Analytical Techniques

| Technique | Type of Chiral Selector | Examples |

|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (CSP) | Polysaccharide derivatives (e.g., cellulose (B213188), amylose), Pirkle-type phases |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers. wikipedia.org For a racemic mixture of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, a specialized chiral stationary phase (CSP) is required to achieve resolution of the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including those with aromatic and amine functionalities. nih.govnih.govspringernature.com

The separation mechanism on a polysaccharide-based CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, differ in energy for each enantiomer, leading to different retention times and, consequently, their separation. mdpi.com The selection of an appropriate mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for optimizing the separation. researchgate.net

Hypothetical Chiral HPLC Data for Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 1.85 |

Computational and Theoretical Chemistry Studies on Cyclopropanamine, 1 2,4 Dimethoxyphenyl

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. frontiersin.org This allows for the exploration of molecular behavior over time, offering insights into processes that are often difficult to observe experimentally.

Studies of Solvation Effects on Reactivity

The solvent environment can significantly influence the rate and mechanism of a chemical reaction. MD simulations are particularly well-suited to study these solvation effects. By explicitly including solvent molecules in the simulation, it is possible to observe how the solvent reorganizes around the reacting species and how this affects the energy of the transition state. For Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, simulations in different solvents would reveal the extent of solvent stabilization of any charged intermediates or transition states, thereby providing a more accurate prediction of its reactivity in a condensed phase.

Conformational Sampling at Elevated Temperatures

The three-dimensional structure, or conformation, of a molecule is crucial to its function and reactivity. Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations at elevated temperatures can accelerate the conformational sampling process, allowing the molecule to overcome energy barriers and explore a wider range of shapes. chemrxiv.org This information is vital for understanding its flexibility and identifying the most stable and reactive conformations.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule, which in turn governs its chemical reactivity. dntb.gov.ua Various reactivity descriptors can be calculated to predict how and where a molecule is likely to react.

Fukui Functions and Electrostatic Potential (MEP) Mapping

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. semanticscholar.org These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. scholarsresearchlibrary.com By mapping the electrostatic potential onto the electron density surface, regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack) can be identified. malayajournal.org For Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction.

Bond Order and Natural Population Analysis (NPA) of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

A thorough review of available scientific literature reveals a notable absence of published computational and theoretical chemistry studies specifically focused on the bond order and Natural Population Analysis (NPA) of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing detailed insights into atomic charges, hybridization, and the nature of chemical bonds. This analysis yields crucial data such as:

Natural Population Analysis (NPA): This provides the charge distribution on each atom in the molecule, offering a more chemically intuitive picture than other methods like Mulliken population analysis. The data is typically presented in a table listing each atom and its calculated natural charge.

Bond Order: This analysis quantifies the number of chemical bonds between two atoms, helping to understand bond strength and delocalization effects. Wiberg bond indices in the NBO basis are commonly calculated and presented in a tabular format, detailing the bond order for each pair of bonded atoms.

Such computational studies are fundamental for understanding the electronic structure, stability, and reactivity of a molecule. The NPA data for Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- would detail the charges on the nitrogen of the amine group, the carbons of the cyclopropyl (B3062369) ring, and the atoms of the dimethoxyphenyl group, highlighting the electronic influence of the substituents. Similarly, bond order analysis would provide quantitative values for the covalent bonds, such as the C-C bonds within the strained cyclopropyl ring and the C-N bond, offering a deeper understanding of its chemical nature.

Despite the utility of these analyses, no specific research articles or datasets containing this information for Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- could be located. Therefore, the presentation of detailed research findings and data tables on its bond order and NPA is not possible at this time. Further computational research would be required to generate these specific datasets.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Formation of Advanced Organic Scaffolds

The inherent ring strain and functional handles of cyclopropylamines make them attractive starting materials for constructing sophisticated molecular frameworks. organic-chemistry.org

Cascade and domino reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. nih.govmdpi.com These processes lead to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of green and atom-economical chemistry. nih.gov The strained cyclopropane (B1198618) ring can participate in ring-opening cascades, initiated by either the amine functionality or external reagents, to generate diverse polycyclic or functionalized acyclic structures.

While the cyclopropylamine (B47189) unit is a recognized reactive partner in such transformations, specific examples detailing the use of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- in cascade or domino reactions are not extensively documented in current scientific literature. However, the general reactivity pattern of donor-acceptor cyclopropanes, which can be conceptually related, suggests potential pathways. For instance, a cascade reaction could involve the ring-opening of the cyclopropane followed by cyclization and other transformations. rawdatalibrary.netrsc.org

Fused and bridged bicyclic systems are common motifs in biologically active natural products and pharmaceuticals. researchgate.netnih.gov The synthesis of these complex three-dimensional structures is a significant challenge in organic chemistry. researchgate.net Cyclopropane derivatives can serve as three-carbon building blocks in cycloaddition reactions or ring-expansion sequences to construct these scaffolds.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools in modern synthetic and medicinal chemistry. mdpi.comnih.govnih.govencyclopedia.pub They allow for the rapid generation of libraries of complex molecules from simple and diverse starting materials. nih.gov

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that generate peptide-like scaffolds and α-acyloxy amides, respectively. wikipedia.orgbeilstein-journals.org The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.govnih.gov The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. organic-chemistry.orgwikipedia.org

As a primary amine, Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is a suitable component for the Ugi reaction. Its integration would lead to the formation of complex bis-amides incorporating the 1-(2,4-dimethoxyphenyl)cyclopropyl moiety. The general mechanism involves the initial formation of an imine between the amine and the aldehyde, which then reacts with the isocyanide and carboxylic acid. beilstein-journals.org

Below is a representative table illustrating the components of a hypothetical Ugi reaction involving the subject compound.

| Component | Example Reagent | Role |

| Amine | Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- | Nucleophile, forms imine |

| Aldehyde | Benzaldehyde | Electrophile, forms imine |

| Carboxylic Acid | Acetic Acid | Proton source and nucleophile |

| Isocyanide | tert-Butyl isocyanide | C1-synthon |

While theoretically feasible and synthetically valuable, specific examples of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- being used in Ugi, Passerini, or related MCRs have not been prominently reported in the surveyed literature.

The primary advantage of MCRs is their ability to generate vast libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.govnih.gov By varying each of the components in a reaction like the Ugi synthesis, a multitude of different products can be created from a small set of starting materials.

The inclusion of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- as the amine component in an MCR workflow would introduce a unique structural motif into the resulting product library. The dimethoxyphenyl group and the cyclopropane ring offer sites for potential post-MCR modifications, further expanding the accessible chemical space. This strategy enables the efficient discovery of molecules with novel properties and biological activities. nih.gov

Synthesis of Complex Cyclopropylamine Derivatives for Further Chemical Exploration

The functional groups present in Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- allow for its conversion into a variety of more complex derivatives. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups. These transformations are fundamental in medicinal chemistry for tuning the pharmacological properties of a lead compound.

For instance, the synthesis of various 1-phenylcyclopropane carboxamide derivatives has been reported, starting from the corresponding 1-phenylcyclopropane carboxylic acids. nih.gov A similar strategy could be envisioned where Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is coupled with various carboxylic acids to produce a library of amide derivatives. Such derivatization is a common approach for exploring structure-activity relationships (SAR) in drug discovery programs. The synthesis of related substituted phenylcyclopropylamine derivatives has been explored as intermediates for pharmacologically active agents, indicating the value of this structural class in medicinal chemistry. google.comgoogle.comgoogle.com

The table below outlines potential derivatization reactions starting from the amine functionality.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | Amide |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

These derivatization strategies highlight the compound's utility as a versatile scaffold for further chemical exploration and the development of novel molecular entities.

Diversification via Functionalization of the Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl moiety is an electron-rich aromatic ring, activated towards electrophilic aromatic substitution by the two methoxy (B1213986) groups. This electronic character allows for the introduction of various substituents, enabling the synthesis of a library of analogues with tailored properties.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to functionalize the aromatic ring. The directing effects of the methoxy groups primarily channel incoming electrophiles to the C5 position, which is para to the C4-methoxy group and ortho to the C2-methoxy group.

Modification of Methoxy Groups: The methoxy groups themselves are functional handles. Cleavage of these ether linkages, typically with strong Lewis acids like boron tribromide (BBr₃), can yield the corresponding phenolic derivatives. These resulting hydroxyl groups can then be used in subsequent reactions, such as etherification or esterification, to attach a wide array of other molecular fragments. For instance, selective removal of the dimethoxybenzyl protecting group in related structures has been demonstrated, highlighting the feasibility of such transformations. organic-chemistry.org

Table 1: Potential Functionalization Reactions of the 2,4-Dimethoxyphenyl Group

| Reaction Type | Typical Reagents | Predominant Position | Resulting Functional Group |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C5 | -NO₂ |

| Bromination | Br₂ / FeBr₃ | C5 | -Br |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C5 | -C(O)R |

Introduction of Additional Chiral Centers

The inherent chirality of 1-(2,4-dimethoxyphenyl)cyclopropanamine, with its stereocenter at C1 of the cyclopropane ring, can be used to direct the stereochemistry of newly formed chiral centers in a process known as diastereoselective synthesis. youtube.com

The primary amine is the most common site for initiating such transformations. It can be converted into an amide or an imine, and subsequent reactions on these derivatives can proceed with a high degree of stereocontrol. For example, the formation of an enolate from an N-acylated derivative, followed by alkylation, can lead to the formation of a new stereocenter. The steric bulk of the cyclopropyl (B3062369) and dimethoxyphenyl groups would influence the trajectory of the incoming electrophile, favoring one diastereomeric product over the other. youtube.com This principle is a cornerstone of asymmetric synthesis, where an existing chiral element dictates the stereochemical outcome of a reaction. rsc.org Similarly, the rigidity of the cyclopropyl core can be exploited to direct reactions on adjacent functional groups, as demonstrated in the diastereoselective cyclopropanation and epoxidation of related alkenyl cyclopropyl carbinol derivatives. nih.gov

Chiral Auxiliary or Ligand Precursor Studies

The structural features of 1-(2,4-dimethoxyphenyl)cyclopropanamine make it an attractive candidate for the development of novel chiral ligands for use in transition metal-catalyzed asymmetric reactions. The combination of a stereogenic center, a rigid backbone, and a coordinating amine group are hallmarks of many successful ligand classes. nih.gov

Design of Ligands Incorporating the Cyclopropanamine Motif

Chiral cyclopropylamines are valuable precursors for synthesizing new ligands. rsc.org The primary amine of 1-(2,4-dimethoxyphenyl)cyclopropanamine can be readily elaborated to incorporate other donor atoms, leading to multidentate ligands that can form stable complexes with transition metals.

Common ligand designs include:

Schiff Base (N,N) Ligands: Condensation of the primary amine with a chiral or achiral aldehyde or ketone yields imine ligands.

Amide and Urea (N,O) Ligands: Acylation or reaction with isocyanates can produce ligands where the amide oxygen can participate in metal coordination.

Phosphine-Amine (P,N) Ligands: The amine can be functionalized to include a phosphine (B1218219) moiety, creating powerful P,N-type ligands. Such ligands have proven highly effective in a variety of catalytic reactions due to the different electronic properties of the "soft" phosphorus and "hard" nitrogen donors. nih.gov

The conformationally rigid cyclopropyl backbone is a key feature in ligand design, as it can create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity. nih.govdoaj.org The 2,4-dimethoxyphenyl group can also contribute to the chiral environment through steric hindrance and potential weak coordination of the methoxy oxygens.

Evaluation in Asymmetric Catalysis (e.g., as a ligand in transition metal catalysis)

While specific studies evaluating ligands derived from 1-(2,4-dimethoxyphenyl)cyclopropanamine are not prominent in the literature, their potential can be inferred from the successful application of structurally related ligands. Chiral ligands based on cyclopropane scaffolds have been effectively used in several important asymmetric transformations. nih.govdoaj.orgbeilstein-journals.org

The performance of such a ligand would be assessed by its ability to induce high enantioselectivity (measured as enantiomeric excess, or ee) and achieve high product yield in a given catalytic reaction. The modular nature of ligand synthesis would allow for fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov

Table 2: Potential Applications of Derived Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Potential Ligand Type | Key Performance Metrics |

|---|---|---|---|